molecular formula C21H23NO3 B149635 N-(p-Amylcinnamoyl)anthranilic acid CAS No. 110683-10-8

N-(p-Amylcinnamoyl)anthranilic acid

Cat. No.: B149635
CAS No.: 110683-10-8
M. Wt: 337.4 g/mol
InChI Key: GAMRBCZMOOMBSQ-CCEZHUSRSA-N
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Mechanism of Action

Target of Action

N-(p-Amylcinnamoyl)anthranilic acid (ACA) is a modulator of various ion channels in the heart . Its primary targets are calcium-activated chloride channels and, to a lesser extent, cAMP-activated chloride channels . These channels are believed to be involved in developing arrhythmia .

Mode of Action

ACA acts as an effective reversible inhibitor of its primary targets . It inhibits the calcium-activated chloride current in cardiac ventricular myocytes . The calcium-activated chloride channel is an important component in the early phase of repolarization of cardiac muscle cells . When the heart is at rest, the chloride channel current can be activated, causing an outward flow of chloride, inducing a depolarizing current . This current is generally large enough to generate an action potential, called a delayed after-depolarization .

Biochemical Pathways

The calcium-activated chloride current is also doubled when stimulated by the sympathetic nervous system, likely due to an increase in calcium release . This tends to occur more often in cells that are already under calcium stress . Delayed after-depolarizations can lead to arrhythmias .

Result of Action

The inhibition of calcium-activated chloride channels by ACA can prevent the occurrence of arrhythmias . Arrhythmia is a cardiac disease characterized by an irregular heartbeat . Some forms of arrhythmia are dangerous and life-threatening, while others are comparatively minor .

Action Environment

The action of ACA is influenced by the physiological environment of the heart. For instance, the calcium-activated chloride current is doubled when stimulated by the sympathetic nervous system . This suggests that the efficacy and stability of ACA could be influenced by factors such as stress, which can stimulate the sympathetic nervous system.

Biochemical Analysis

Biochemical Properties

N-(p-Amylcinnamoyl)anthranilic acid interacts with various enzymes and proteins, particularly those involved in ion channel regulation in the heart . It inhibits calcium-activated chloride channels, which are believed to be involved in developing arrhythmia .

Cellular Effects

This compound influences cell function by modulating the activity of various ion channels. It can affect cell signaling pathways, gene expression, and cellular metabolism through its interactions with these channels .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting calcium-activated chloride channels. This inhibition can lead to changes in gene expression and enzyme activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to ion channel regulation. It interacts with enzymes and cofactors involved in these pathways .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N-(p-amylcinnamoyl) Anthranilic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

  • N-(4-Pentylcinnamoyl) Anthranilic Acid
  • 4-Amylcinnamoylanthranilic Acid
  • p-Amylcinnamoylanthranilic Acid

Comparison: N-(p-amylcinnamoyl) Anthranilic Acid is unique in its specific inhibition of calcium-activated chloride channels and cAMP-activated chloride channels without affecting L-type calcium channels. This selective inhibition makes it a valuable tool in studying ion channel modulation and its effects on cardiac function .

Properties

IUPAC Name

2-[[(E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-2-3-4-7-16-10-12-17(13-11-16)14-15-20(23)22-19-9-6-5-8-18(19)21(24)25/h5-6,8-15H,2-4,7H2,1H3,(H,22,23)(H,24,25)/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMRBCZMOOMBSQ-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401166445
Record name 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid
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Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99196-74-4, 110683-10-8
Record name 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99196-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amylcinnamoylanthranilic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(p-Amylcinnamoyl)anthranilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099196744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[[(2E)-1-Oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(P-AMYLCINNAMOYL)ANTHRANILIC ACID
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Record name N-(P-AMYLCINNAMOYL)ANTHRANILIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of ACA?

A1: ACA is best known as a non-competitive antagonist of the transient receptor potential melastatin 2 (TRPM2) channel. [, , ] It binds to the channel, likely allosterically, inhibiting the influx of cations like calcium (Ca2+) into the cell. [, ]

Q2: How does ACA affect phospholipase A2 (PLA2)?

A2: ACA is also reported to inhibit PLA2, a key enzyme in the arachidonic acid cascade. [, , ] This inhibition can reduce the production of inflammatory mediators.

Q3: How does TRPM2 channel inhibition translate to its various effects?

A3: TRPM2 is involved in diverse cellular processes, including oxidative stress response, inflammation, and cell death. By inhibiting TRPM2, ACA can:

  • Reduce ischemic injury: By preventing excessive Ca2+ influx following ischemia, ACA can protect cells from damage. [, , ]
  • Modulate inflammation: ACA can reduce the production of inflammatory cytokines like TNF-α and IL-1β, potentially through its effects on both TRPM2 and PLA2. [, , , ]
  • Influence insulin resistance: Studies suggest ACA might improve insulin sensitivity in adipocytes by modulating TRPM2 activity and downstream signaling pathways. []

Q4: What is the molecular formula and weight of ACA?

A4: The molecular formula of ACA is C23H27NO3, and its molecular weight is 365.46 g/mol.

Q5: Is there any spectroscopic data available for ACA?

A5: While the provided research does not detail specific spectroscopic data, ACA's structure can be characterized by techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).

Q6: What is known about the stability of ACA?

A6: Specific data on ACA's stability under various conditions is limited in the provided research.

Q7: Have any structure-activity relationship (SAR) studies been conducted with ACA?

A7: Yes, studies have explored ACA derivatives to identify more potent and selective TRPM2 inhibitors. [] These studies revealed that modifications to the ACA scaffold can impact its potency and selectivity for TRPM2 over other channels like TRPM8 and TRPV1.

Q8: What are the known routes of administration for ACA?

A8: Studies have employed both in vitro and in vivo models to investigate ACA. In vivo studies typically involve intraperitoneal (i.p.) administration. [, , ]

Q9: What is the efficacy of ACA in animal models of disease?

A9: ACA has shown promising results in various preclinical models, including:

  • Ischemic stroke: ACA reduced infarct size and improved neurological outcomes in a mouse model of stroke, suggesting a potential therapeutic benefit. []
  • Atherosclerosis: In mouse models, ACA reduced atherosclerotic plaque formation and the expression of inflammatory markers. []
  • Renal ischemia-reperfusion injury: ACA administration attenuated kidney damage and improved biochemical markers of renal function in a rat model. []

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